molecular formula C8H9Cl2N3O4S2 B114827 3-Des(allylthio)methyl-3-chloromethyl Althiazide CAS No. 1824-47-1

3-Des(allylthio)methyl-3-chloromethyl Althiazide

Cat. No. B114827
CAS RN: 1824-47-1
M. Wt: 346.2 g/mol
InChI Key: ILEKCYUSYWEDPL-UHFFFAOYSA-N
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Description

3-Des(allylthio)methyl-3-chloromethyl Althiazide is a chemical compound with the molecular formula C8H9Cl2N3O4S2 and a molecular weight of 346.21 . It is also known by its synonyms 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(chloromethyl)-3,4-dihydro-, 1,1-dioxide .

Scientific Research Applications

Deep Eutectic Solvents: Fundamentals and Applications

DESs are emerging as a promising class of solvents with significantly depressed melting points compared to their constituent components. They are inexpensive and offer tunable physicochemical properties. The lack of a predictive understanding of the microscopic mechanisms governing their structure-property relationships is an ongoing research gap. The complex hydrogen bonding in DESs is pivotal to their melting point depressions and physicochemical properties, necessitating further study to develop a fundamental framework for understanding these solvents (Hansen et al., 2020).

Dissolution of Cellulose

The dissolution of cellulose using ionic liquids (IL) and DESs allows for the comprehensive dissolution of cellulose. Chloride-based ILs are suitable solvents for this purpose, with DESs emerging as a green alternative to conventional solvents. This application is significant in the fine chemical, pharmaceutical, and food industries, despite challenges related to toxicity, purity, and cost (Mohd et al., 2017).

Extraction of Phenolic Compounds

Recent studies have highlighted DESs as greener alternatives to common organic solvents for extracting bioactive compounds from natural sources. The addition of water to DESs and its effect on their physicochemical properties, such as polarity, viscosity, and acidity, is crucial in the extraction process. The nature of the hydrogen bond donor (HBD) significantly impacts the extraction efficiency of different phenolic compounds (Rente et al., 2021).

Green Solvent Applications

DESs are recognized for their low volatility, high solubility, and reduced toxicity, making them suitable for extracting bioactive compounds for nutritional, pharmaceutical, and various sector applications. They offer advantages over conventional solvent extraction methods, such as higher yield and better bioactivity results, showcasing their potential as eco-friendly extraction media (Dheyab et al., 2021).

properties

IUPAC Name

6-chloro-3-(chloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEKCYUSYWEDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875786
Record name 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Des(allylthio)methyl-3-chloromethyl Althiazide

CAS RN

1824-47-1
Record name 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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